molecular formula C15H16N4O2S B6577288 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226431-19-1

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6577288
CAS No.: 1226431-19-1
M. Wt: 316.4 g/mol
InChI Key: GGHXXBFTIQBLSF-UHFFFAOYSA-N
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Description

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyridine ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine-3-carbonyl Intermediate: This step involves the acylation of pyridine with an appropriate acyl chloride or anhydride under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring is often formed through a cyclization reaction involving a suitable diamine and a dihalide.

    Coupling Reactions: The final step involves coupling the pyridine-3-carbonyl intermediate with the thiazole and piperidine intermediates using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: The parent compound.

    1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylate: An ester derivative.

    1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid: A carboxylic acid derivative.

Uniqueness

This compound is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(pyridine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-13(18-15-17-6-9-22-15)11-3-7-19(8-4-11)14(21)12-2-1-5-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXXBFTIQBLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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